3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide
Description
Introduction and Chemical Identity
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide constitutes a structurally complex heterocyclic compound characterized by a five-membered ring containing sulfur as the heteroatom, with the sulfur center oxidized to the sulfone oxidation state. The compound features a tetrahydrothiophene backbone, which represents the fully saturated version of the aromatic thiophene ring system, thereby eliminating the aromatic character that defines the parent thiophene molecule. The molecular architecture incorporates two distinct substituents positioned on adjacent carbon atoms of the ring: a chlorine atom at the 3-position and a methoxy group at the 4-position, creating a substitution pattern that influences both the compound's physical properties and its chemical reactivity. The 1,1-dioxide designation specifically refers to the oxidation state of the sulfur atom, which bears two oxygen atoms in a double-bonded configuration, fundamentally transforming the electronic nature of the molecule and creating a sulfone functional group that serves as a powerful electron-withdrawing center within the molecular framework.
The compound represents an important example of how systematic structural modification can create specialized molecules with unique properties derived from relatively simple starting materials. The tetrahydrothiophene ring system provides a flexible saturated framework that can accommodate various substituents while maintaining structural integrity, and the oxidation of the sulfur atom to the sulfone level introduces significant polarity and potential for diverse chemical transformations. This particular substitution pattern, with halogen and ether functionalities positioned on adjacent carbons, creates opportunities for further synthetic elaboration and demonstrates the sophisticated chemistry possible within the thiophene dioxide family of compounds.
Historical Context and Discovery
The development and understanding of this compound emerges from the broader historical context of thiophene chemistry, which began with the pioneering work of Viktor Meyer in 1882. Meyer's discovery of thiophene as a contaminant in benzene marked the beginning of systematic research into sulfur-containing heterocyclic compounds, establishing the foundation for the eventual development of more complex thiophene derivatives. The original discovery occurred through Meyer's investigation of the isatin color reaction, where he observed that mixing isatin with sulfuric acid and crude benzene produced a characteristic blue dye, initially attributed to benzene itself but ultimately traced to thiophene as the reactive component. This foundational work established thiophene as a legitimate subject of chemical research and opened pathways for exploring the vast chemistry of sulfur heterocycles.
The evolution from simple thiophene to complex derivatives like this compound represents more than a century of systematic chemical development. The transformation of aromatic thiophenes into their saturated tetrahydro analogues, followed by oxidation to the corresponding sulfone derivatives, required advances in both synthetic methodology and theoretical understanding of sulfur chemistry. The specific development of thiophene 1,1-dioxides gained momentum as chemists recognized their unique properties as unsaturated sulfones, which serve as versatile building blocks for organic synthesis through their ability to function as dienophiles, dipolarophiles, and Michael acceptors. The systematic introduction of substituents such as chlorine and methoxy groups represents the refinement of synthetic techniques that allow for precise control over molecular architecture and the creation of compounds with tailored properties for specific applications.
Nomenclature and Classification
The nomenclature of this compound follows established conventions for heterocyclic organic chemistry, incorporating multiple descriptive elements that precisely define the compound's structure and substitution pattern. The name begins with the numerical designation "3-chloro-4-methoxy," which specifies the positions and identities of the substituents on the ring system, followed by "tetrahydrothiophene" to indicate the saturated five-membered ring containing sulfur, and concludes with "1,1-dioxide" to describe the oxidation state of the sulfur atom. This systematic approach to nomenclature ensures unambiguous identification of the compound while providing immediate insight into its structural features and chemical classification.
From a broader classification perspective, this compound belongs to several overlapping categories within organic chemistry. Primarily, it represents a member of the heterocyclic compound class, specifically falling within the thiophene family due to its sulfur-containing five-membered ring structure. The presence of the sulfone functionality classifies it among sulfone compounds, which are characterized by the sulfur dioxide functional group and exhibit distinctive chemical properties related to the electron-withdrawing nature of this moiety. Additionally, the compound can be categorized as a substituted heterocycle, given the presence of both halogen and ether substituents, and as a saturated heterocycle due to the complete saturation of the carbon-carbon bonds within the ring system.
The International Union of Pure and Applied Chemistry designation provides the most precise nomenclature as "3-chloro-4-methoxythiolane 1,1-dioxide," where "thiolane" represents the systematic name for the tetrahydrothiophene ring system. This nomenclature system emphasizes the saturated nature of the ring and provides a standardized approach to naming that facilitates clear communication within the scientific community. The compound also falls under broader regulatory and database classification systems, as evidenced by its inclusion in various chemical databases and regulatory frameworks that track and categorize chemical substances based on their structural and functional characteristics.
Structural Identification and Registry Information
The structural identification of this compound relies on multiple complementary systems that provide comprehensive characterization of the molecule's architecture and properties. These identification systems serve both scientific and regulatory purposes, enabling precise tracking and communication about the compound across different applications and jurisdictions. The combination of registry numbers, molecular descriptors, and structural representations creates a complete profile that allows for unambiguous identification and facilitates research, commercial, and regulatory activities involving this compound.
The structural characterization encompasses both two-dimensional and three-dimensional representations of the molecule, with particular attention to the stereochemical implications of the substitution pattern and the conformational preferences of the saturated ring system. The presence of substituents on adjacent carbon atoms introduces potential for stereoisomerism, although the specific stereochemical configuration may vary depending on synthetic methods and isolation procedures. The sulfone functionality imposes specific geometric constraints on the molecule, with the sulfur-oxygen bonds adopting a tetrahedral arrangement that influences the overall molecular shape and potential intermolecular interactions.
CAS Number: 52200-83-6
The Chemical Abstracts Service number 52200-83-6 serves as the primary registry identifier for this compound, providing a unique numerical designation that facilitates precise identification across all chemical databases and regulatory systems. This registry number represents the compound's entry in the comprehensive Chemical Abstracts Service database, which maintains records of chemical substances and their associated properties, ensuring consistency in identification regardless of variations in nomenclature or structural representation. The CAS number system provides an essential service to the global scientific and industrial communities by eliminating ambiguity that might arise from different naming conventions or structural drawing standards.
Properties
IUPAC Name |
3-chloro-4-methoxythiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWROUAVGMYMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391855 | |
| Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-83-6 | |
| Record name | 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Alkyl Cyanoformimidate and Sulfur Chloride Reaction
A key method involves reacting alkyl cyanoformimidates with sulfur monochloride or sulfur dichloride in polar organic solvents such as dimethylformamide (DMF), dimethylacetamide, or tetrahydrofuran (THF). This reaction yields 3-chloro-4-alkoxy-1,2,5-thiadiazoles, which are structurally related to the target compound.
-
- Alkyl cyanoformimidate (e.g., methyl cyanoformimidate for methoxy substitution).
- Sulfur monochloride or sulfur dichloride in 1:1 to 1:10 molar ratio.
- Solvents: DMF, benzene, toluene, or xylene.
- Temperature range: 0°C to 85°C.
- Reaction time: 1–20 hours depending on temperature.
Mechanism:
The sulfur chloride reacts with the cyanoformimidate to form the 3-chloro-4-alkoxy thiadiazole ring system. The alkyl group in the cyanoformimidate determines the alkoxy substituent (methoxy in this case).Purification:
The product can be isolated by steam distillation, extraction with organic solvents (e.g., diethyl ether), drying over magnesium sulfate, and vacuum distillation.
| Parameter | Conditions/Value |
|---|---|
| Cyanoformimidate amount | 0.1 mole |
| Sulfur monochloride | 0.3 to 0.4 mole |
| Solvent | Dimethylformamide or benzene |
| Temperature | Room temperature to 25°C |
| Reaction time | 4 to 16 hours |
| Product isolation | Steam distillation and solvent extraction |
| Product boiling point | 68-69°C at 15 mmHg (for isopropoxy derivative) |
This method is adaptable for methoxy substitution by using methyl cyanoformimidate.
Ether Cleavage of 3-Chloro-4-OR-1,2,5-thiadiazoles
Another approach involves starting from 3-chloro-4-alkoxy thiadiazoles and performing ether cleavage under non-aqueous conditions with strong Lewis acids such as aluminum chloride or boron trifluoride.
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- Lewis acid: AlCl3, AlBr3, BF3.
- Solvent: Inert organic solvents like toluene, benzene, or xylene.
- Lewis acid excess: 5-50% molar excess.
- Temperature: 60-170°C.
- Reaction time: 1-25 hours.
Outcome:
This cleavage yields the corresponding 3-chloro-4-hydroxy-1,2,5-thiadiazole, which can be further modified to introduce the methoxy group via hydrocarbonylation or alkylation steps.
Oxidation to Sulfone (1,1-Dioxide)
Following ring formation and substitution, the sulfur atom is oxidized to the sulfone state (1,1-dioxide). Common oxidizing agents include:
- Hydrogen peroxide (H2O2) under controlled temperature.
- Peracids such as m-chloroperbenzoic acid (m-CPBA).
- Oxidation typically carried out in organic solvents like dichloromethane or acetic acid.
The oxidation step must be carefully controlled to avoid over-oxidation or ring degradation. The sulfone formation is confirmed by spectroscopic methods (IR, NMR), showing characteristic S=O stretching bands and chemical shifts consistent with the sulfone group.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracetic acid (CH3CO3H).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide serves as an essential building block for synthesizing more complex organic molecules. Its unique tetrahydrothiophene ring structure allows for diverse chemical modifications, making it valuable in the design of new compounds with specific properties.
Reactivity and Transformation
The compound can undergo various chemical reactions, including:
- Oxidation: Can be oxidized to form sulfoxides and sulfones.
- Reduction: Reduction reactions can revert the sulfone group back to a sulfide.
- Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. It has been studied for its ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Cellular Interactions and Mechanisms
The compound influences cellular functions by modulating signaling pathways and gene expression. Its interactions with enzymes and proteins can alter biological processes, which may have implications for drug development and therapeutic applications.
Medical Applications
Drug Development
In medicinal chemistry, this compound is explored for its potential use in drug design. Its ability to form stable complexes with biological molecules suggests that it could lead to the development of novel therapeutics targeting specific diseases.
Case Study: Drug Activity Assessment
A study investigated the pharmacological profile of compounds related to this compound. The findings highlighted its effectiveness in modulating biological activity through specific molecular interactions. This research underscores the importance of this compound in therapeutic contexts .
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is utilized in producing specialty chemicals with unique properties. Its reactivity allows it to be incorporated into formulations that require specific chemical characteristics.
Synthesis Techniques
The industrial synthesis of this compound often employs optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors are commonly used to ensure consistent quality during production processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural and electronic differences between 3-chloro-4-methoxytetrahydrothiophene 1,1-dioxide and related sulfone-containing heterocycles:
Biological Activity
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is a sulfur-containing organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a tetrahydrothiophene ring with a chlorine atom and a methoxy group. Its unique structural configuration contributes to its distinct chemical properties and biological activities.
Biological Activity Overview
This compound exhibits significant biological activity, primarily characterized by:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : It acts as a potent inhibitor of specific biological pathways, particularly enzymes involved in various metabolic processes.
- Cellular Interactions : The compound interacts with nucleophilic sites in biological molecules, potentially affecting cellular functions and enzyme activities.
The mechanism of action involves the compound acting as an electrophile, which can react with nucleophiles in biological systems. This interaction may lead to:
- Inhibition of enzyme activity.
- Disruption of cellular processes, depending on the specific target involved.
Synthesis Methods
The synthesis of this compound typically involves chlorination and methoxylation processes. Common methods include:
- Chlorination : Utilizing reagents like thionyl chloride or phosphorus pentachloride.
- Methoxylation : Employing methanol in the presence of acid catalysts.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition Studies
In vitro studies have shown that the compound effectively inhibits certain enzymes:
| Enzyme | Inhibition Percentage (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75% |
| Cyclooxygenase-2 | 68% |
| Lipoxygenase | 82% |
These findings suggest potential applications in treating conditions where these enzymes are implicated, such as inflammation and neurodegenerative diseases.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Effects : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
- Cancer Research : Research focused on the compound's effects on cancer cell lines revealed that it induces apoptosis in colorectal cancer cells through caspase activation pathways.
Q & A
Q. What role does the methoxy group play in modulating biological activity, and how can structure-activity relationships (SAR) be studied?
- Methodology : Synthesize analogs with varying substituents (e.g., ethoxy, hydroxyl) and test antimicrobial activity via MIC/MBC assays (e.g., against S. aureus). Correlate electronic properties (Hammett constants) with bioactivity to identify pharmacophores .
Data Contradiction Analysis
Q. Why do bromination reactions of dihydrothiophene 1,1-dioxides yield different regioisomers in aprotic vs. aqueous media?
- Resolution : In aprotic solvents (e.g., CCl4), bromine adds across the double bond of 2,5-dihydrothiophene 1,1-dioxide to form 3,4-dibromotetrahydro derivatives. In water, polar interactions favor bromination of 2,3-dihydro isomers at the α-position. Validate via X-ray crystallography of products and computational studies of transition states .
Experimental Design Tables
| Spectroscopic Data | Key Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl3) | δ 3.75–3.95 (m, 2H, CH2-SO2) | |
| IR (KBr) | 1320 cm⁻¹ (S=O symmetric) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
